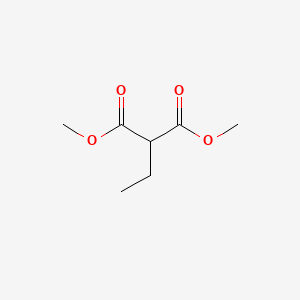

Dimethyl ethylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRMVENQJLQMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181214 | |

| Record name | Dimethyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-67-9 | |

| Record name | 1,3-Dimethyl 2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl ethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WVV6D2TKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dimethyl Ethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylmalonate (CAS 26717-67-9) is a pivotal diester derivative of ethylmalonic acid, serving as a versatile and fundamental building block in advanced organic synthesis. Its structural characteristics, most notably the presence of an active methylene group flanked by two ester functionalities, render it a highly valuable synthon in medicinal chemistry and the development of fine chemicals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound. We will delve into the mechanistic underpinnings of its synthesis via the malonic ester pathway, offer detailed experimental protocols, and explore its utility in constructing complex molecular architectures essential for modern drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the malonate ester scaffold is a cornerstone for carbon-carbon bond formation.[2] this compound, a derivative of this class, offers chemists a precise tool for introducing ethyl groups and building more complex carbon frameworks.[1] Its predictable reactivity allows for the controlled alkylation of the central methylene group, which, after subsequent hydrolysis and decarboxylation, yields substituted carboxylic acids.[2][3]

This capability is particularly crucial in the pharmaceutical industry, where the synthesis of novel therapeutics often relies on the assembly of intricate molecular structures.[1][4] this compound serves as a key intermediate in the synthesis of various heterocyclic systems, such as pyrimidines and barbiturates, which form the core of many drug candidates.[1][5] Its application extends to the creation of enzyme inhibitors, anticonvulsants, and other classes of therapeutic agents, highlighting its significance in the drug development pipeline.[1] This guide aims to provide the depth of understanding required for researchers to effectively leverage this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a clear, colorless liquid.[1] While specific experimental data for this compound is less prevalent in public literature than for its diethyl counterpart, its properties can be reliably inferred from the well-documented characteristics of analogous malonic esters like dimethyl malonate and diethyl ethylmalonate.

| Property | Value | Source |

| CAS Number | 26717-67-9 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [6] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | ~195-200 °C (estimated, at atmospheric pressure) | N/A |

| Density | ~1.0-1.1 g/mL (estimated) | N/A |

| Solubility | Soluble in organic solvents like ethanol, ether; slightly soluble in water. | [7] |

| pKa (of α-proton) | ~13 (analogous to diethyl malonate) |

Note: Some properties are estimated based on analogous compounds due to limited specific data for this compound.

Synthesis of this compound: The Malonic Ester Pathway

The primary and most authoritative method for preparing this compound is through the classic malonic ester synthesis.[3] This reaction involves the alkylation of dimethyl malonate at the carbon alpha to both carbonyl groups.[3]

Mechanistic Principles

The synthesis is a two-step process founded on the pronounced acidity of the α-hydrogen on the methylene group of dimethyl malonate.

-

Deprotonation: The methylene protons are flanked by two electron-withdrawing carbonyl groups, making them unusually acidic (pKa ≈ 13). This allows for deprotonation by a moderately strong base, such as sodium methoxide, to form a resonance-stabilized enolate ion. The choice of base is critical; using the corresponding alkoxide to the ester (methoxide for methyl esters) prevents transesterification, a side reaction that would scramble the ester groups and reduce yield.[3]

-

Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile. It readily attacks an electrophilic alkyl halide, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction. This step forms the new carbon-carbon bond, yielding the desired this compound.[3]

The overall reaction mechanism is illustrated below.

Caption: Hydrolysis and Decarboxylation of this compound.

This sequence effectively makes dimethyl malonate a synthetic equivalent of a ⁻CH₂COOH synthon, providing a reliable method for synthesizing a wide range of mono- and di-substituted acetic acids. [3]

Applications in Drug Development and Fine Chemicals

This compound is a crucial intermediate for building the molecular frameworks of active pharmaceutical ingredients (APIs). [1][4]

-

Heterocyclic Synthesis: It is a precursor for creating heterocyclic rings like barbiturates and pyrimidines, which are common motifs in central nervous system depressants and other drug classes. [1][5]The synthesis involves the condensation of the malonate with urea or related compounds. [5]* Anti-inflammatory Drugs: The malonic ester synthesis pathway is employed to create certain arylpropionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). [5]* Anticancer Agents: It is used in the synthesis of some nucleoside analogs, which are important in cancer chemotherapy. The malonate moiety can be used to introduce specific functional groups that enhance the drug's ability to target and disrupt DNA replication in cancer cells. [5]* Agrochemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of targeted crop protection solutions. [4]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for organic esters. It may cause irritation upon contact with skin and eyes. [8]Inhalation of vapors should be avoided. The analogous compound, dimethyl malonate, is known to hydrolyze in the body to produce malonic acid, so exposure should be minimized. [7]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in the fundamental principles of the malonic ester synthesis. Its ability to act as a nucleophilic building block for the formation of carbon-carbon bonds provides a reliable and versatile strategy for synthesizing complex molecules. For researchers in drug discovery and fine chemical manufacturing, a mastery of its synthesis and reactivity is essential for the efficient construction of target compounds, from life-saving pharmaceuticals to advanced agrochemicals.

References

-

ChemBK. (2024). Diethyl ethylmalonate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl ethylmalonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diethyl ethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL MALONATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diethyl Ethylmalonate in Modern Chemical Synthesis. Retrieved from [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl ethylmalonate. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl malonate. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2023). Synthesis of Diethyl malonate (Malonic ester) via Fischer Esterification. Retrieved from [Link]

-

Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

-

PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester). Retrieved from [Link]

-

YouTube. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl Ethylmalonate: Structure, Synthesis, and Applications

Executive Summary

Dimethyl ethylmalonate is a specialty diester of malonic acid that serves as a pivotal building block in advanced organic synthesis. Characterized by its unique substitution pattern, it offers a reactive center for the formation of complex carbon skeletons. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step protocol for its synthesis via the alkylation of dimethyl malonate, explaining the chemical principles behind the procedure. The document concludes with an exploration of its reactivity and its critical role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

Nomenclature and Structure

The precise identification of malonate derivatives is critical to avoid ambiguity with structurally similar compounds.

-

Common Synonyms: this compound, 2-Ethyl-malonic acid dimethyl ester, Propanedioic acid, ethyl-, dimethyl ester[1][2][3]

-

SMILES: CCC(C(=O)OC)C(=O)OC[1]

It is crucial to distinguish this compound from its common analogue, diethyl 2-ethylpropanedioate (CAS 133-13-1), and the dialkylated dimethyl 2,2-diethylpropanedioate [4][5]. The subject of this guide possesses one ethyl group on the central carbon and two methyl ester groups.

Figure 1: Chemical Structure of Dimethyl 2-ethylpropanedioatePhysicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are essential for designing experimental setups, purification procedures, and for safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Appearance | Liquid (predicted) | |

| Boiling Point (Tboil) | 450.9 ± 18.0 K (Predicted) | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 41.7 ± 3.0 kJ/mol (Predicted) | [3] |

| Enthalpy of Formation (ΔfH°gas) | -682.69 kJ/mol (Predicted) | [3] |

| CAS Number | 26717-67-9 | [1][2] |

Note: Some physical properties are calculated estimates from chemical property databases, as extensive experimental data for this specific derivative is less common than for its diethyl analogue.

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl group.

-

A singlet for the six equivalent protons of the two methyl ester groups (-OCH₃).

-

A triplet for the single methine proton (-CH-), coupled to the adjacent methylene group.

-

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups, the methoxy carbons, the central methine carbon, and the two carbons of the ethyl substituent[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ), along with characteristic fragmentation patterns resulting from the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups[2].

Synthesis of this compound

Core Principle: The Malonic Ester Synthesis

The most direct and widely utilized method for preparing C-substituted malonic esters is the malonic ester synthesis . The foundational principle of this reaction is the remarkable acidity of the α-protons on the methylene carbon of the malonate starting material.

Causality of Acidity: The methylene protons of dimethyl malonate are flanked by two powerful electron-withdrawing carbonyl groups. This inductive effect and, more importantly, the ability of the resulting carbanion (enolate) to be resonance-stabilized across both carbonyl groups, significantly lowers the pKa of these protons (to approx. 13), making them readily removable by a moderately strong base.

Mechanism: The synthesis proceeds in two key steps:

-

Deprotonation: A suitable base, such as sodium methoxide, deprotonates the dimethyl malonate to form a resonance-stabilized sodium enolate.

-

Nucleophilic Alkylation: This enolate acts as a potent carbon nucleophile, attacking an electrophilic alkyl halide (e.g., ethyl iodide or ethyl bromide) in a classic Sₙ2 reaction to form the new carbon-carbon bond.

Detailed Experimental Protocol: Alkylation of Dimethyl Malonate

This protocol describes the synthesis of this compound from dimethyl malonate and ethyl iodide. It is adapted from established procedures for malonic ester alkylation[6].

Materials:

-

Dimethyl malonate (1.0 eq)[7]

-

Anhydrous Methanol

-

Sodium metal (1.05 eq)

-

Ethyl iodide (or ethyl bromide) (1.1 eq)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Figure 3: Experimental Workflow for the Synthesis of this compound

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide (Base): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous methanol. Carefully add sodium metal (1.05 eq) in small portions.

-

Expertise & Causality: This in situ preparation ensures a completely anhydrous, highly reactive base. Sodium methoxide is used instead of sodium ethoxide to prevent transesterification of the methyl ester starting material. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful addition and an inert atmosphere.

-

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add dimethyl malonate (1.0 eq) dropwise via an addition funnel, maintaining the temperature below 25°C with an ice bath if necessary.

-

Alkylation: To the resulting slurry of the sodium enolate, add ethyl iodide (1.1 eq) dropwise. An exothermic reaction will occur, and a precipitate of sodium iodide will form.

-

Trustworthiness: The formation of a salt precipitate (NaI) is a visual confirmation that the Sₙ2 reaction is proceeding as expected.

-

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl (to remove any unreacted base), and finally with brine.

-

Expertise & Causality: The aqueous washes are critical for removing inorganic salts and water-soluble impurities, which is essential for obtaining a pure product after distillation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its potential for further chemical transformations, which are central to building molecular complexity in drug development.

Key Transformations

The primary synthetic routes utilizing intermediates like this compound involve the hydrolysis of the ester groups followed by decarboxylation.

-

Saponification (Hydrolysis): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup hydrolyzes the two methyl ester groups to carboxylic acids, yielding ethylmalonic acid.

-

Decarboxylation: The resulting substituted malonic acid is unstable to heat. Gentle heating causes the loss of one carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation, to yield butanoic acid. This entire sequence from malonic ester to carboxylic acid is a cornerstone of organic synthesis[8].

Figure 4: Key Downstream Synthetic Pathways for this compound

Applications in Research and Industry

The utility of this compound is analogous to its more famous diethyl counterpart, serving as a critical precursor in sectors that demand precise molecular construction.

-

Pharmaceutical Intermediates: Malonate derivatives are foundational in the synthesis of a vast array of active pharmaceutical ingredients (APIs). They are particularly important for producing barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. The ethyl group provides a specific structural motif required for the biological activity of the final drug molecule.

-

Agrochemical Synthesis: In the agrochemical industry, these intermediates are used to build the core structures of various herbicides and pesticides. The predictable reactivity of the malonate core allows for the systematic modification and optimization of these crop-protection agents.

-

Fine Chemicals and Materials: Beyond life sciences, substituted malonates can be used in the synthesis of specialty polymers, dyes, and fragrances, where the specific alkyl substitution pattern can influence the final properties of the material.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is considered a combustible liquid and should be stored away from ignition sources. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Dimethyl 2-ethylpropanedioate is a highly valuable and versatile chemical intermediate. Its synthesis is a classic illustration of enolate chemistry, providing a reliable method for carbon-carbon bond formation. For professionals in drug discovery and chemical development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential to construct novel and complex molecular architectures that drive innovation in medicine and technology.

References

-

PubChem. (n.d.). 1,3-Dimethyl 2-ethylpropanedioate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl ethylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanedioic acid, ethyl-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.

-

Cheméo. (n.d.). Chemical Properties of Propanedioic acid, ethyl-, dimethyl ester (CAS 26717-67-9). Retrieved from [Link]

-

Study.com. (n.d.). What alkyl halide is needed to prepare the given compound by a malonic ester synthesis?. Retrieved from [Link]

- Google Patents. (n.d.). US2971024A - Method of alkylating esters.

-

Stenutz, R. (n.d.). diethyl 2,2-dimethylpropanedioate. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3-Dimethyl 2-ethylpropanedioate | C7H12O4 | CID 117844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanedioic acid, ethyl-, dimethyl ester [webbook.nist.gov]

- 3. Propanedioic acid, ethyl-, dimethyl ester (CAS 26717-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diethyl 2,2-dimethylpropanedioate [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Propanedioic acid, dimethyl ester [webbook.nist.gov]

- 8. homework.study.com [homework.study.com]

Dimethyl ethylmalonate CAS number and physical properties

An In-depth Technical Guide to Substituted Malonic Esters: Diethyl Ethylmalonate and Dimethyl Malonate for Researchers and Drug Development Professionals

Introduction: Clarifying the Nomenclature

In the field of organic chemistry and drug development, precision in chemical nomenclature is paramount. The query for "dimethyl ethylmalonate" does not correspond to a standardly recognized chemical compound with a unique CAS number. It is likely that this name arises from a conflation of two common and structurally similar malonic esters: diethyl ethylmalonate and dimethyl malonate . This guide will provide a comprehensive overview of both of these important compounds, starting with diethyl ethylmalonate, which is likely the primary subject of interest.

Part 1: Diethyl Ethylmalonate

Chemical Identity and CAS Number

Diethyl ethylmalonate, also known as diethyl 2-ethylpropanedioate, is a disubstituted malonic ester. It is a key building block in organic synthesis, particularly in the pharmaceutical industry for the creation of a variety of therapeutic agents.[1][2]

-

Synonyms: Diethyl 2-ethylmalonate, DEEM, Ethylmalonicester[2]

Physical and Chemical Properties

Diethyl ethylmalonate is a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.004 g/mL at 25 °C | [2] |

| Melting Point | 0 °C | [2] |

| Boiling Point | 75-77 °C at 5 mmHg | [2] |

| Flash Point | 191 °F (88.3 °C) | [2] |

| Refractive Index | n20/D 1.416 | [2] |

| Solubility | Generally soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water.[1] | [1] |

| pKa | 13.17 ± 0.46 (Predicted) |

Applications in Drug Development and Organic Synthesis

Diethyl ethylmalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its utility stems from the reactivity of the alpha-proton, which can be deprotonated to form a nucleophilic enolate, enabling the introduction of further alkyl or acyl groups.

One of the notable applications of diethyl ethylmalonate is in the synthesis of HIV-1 reverse transcriptase inhibitors.[2] It is also utilized in the preparation of Peloruside A, a potent antimitotic agent with potential as an anti-cancer drug.[2] Furthermore, it is an intermediate in the production of barbiturates.[5]

Experimental Workflow: Synthesis of Diethyl Ethylmalonate

The synthesis of diethyl ethylmalonate is typically achieved through the ethylation of diethyl malonate.[5] A general laboratory-scale procedure is outlined below.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of diethyl ethylmalonate via alkylation of diethyl malonate.

Step-by-Step Protocol:

-

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

-

Alkylation: An alkylating agent, such as ethyl bromide, is added to the enolate solution. The enolate acts as a nucleophile and displaces the bromide in an Sₙ2 reaction to form diethyl ethylmalonate.

-

Workup: The reaction mixture is quenched with an aqueous acid solution to neutralize any remaining base. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure diethyl ethylmalonate.

Part 2: Dimethyl Malonate

Chemical Identity and CAS Number

Dimethyl malonate, also known as dimethyl propanedioate, is the dimethyl ester of malonic acid.[6] It is a versatile reagent in organic synthesis, particularly in the fragrance and pharmaceutical industries.[6]

-

IUPAC Name: Dimethyl propanedioate[6]

-

CAS Number: 108-59-8[7]

-

Molecular Formula: C₅H₈O₄[6]

-

Synonyms: Methyl malonate, Propanedioic acid dimethyl ester[7]

Physical and Chemical Properties

Dimethyl malonate is a colorless liquid with physical and chemical properties summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 132.115 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Density | 1.156 g/mL | [7] |

| Melting Point | -62 °C | [7] |

| Boiling Point | 181.4 °C | [7] |

| Refractive Index | 1.41305 (nD17) | [7] |

| Solubility | Soluble in alcohols and ethers; slightly soluble in water.[7] | [7] |

Applications in Drug Development and Organic Synthesis

Dimethyl malonate is a precursor for the synthesis of barbituric acid and its derivatives, which have been widely used as sedatives and hypnotics.[6] It is also a key component in the malonic ester synthesis, a classic method for preparing carboxylic acids.[6] In the fragrance industry, it is used in the synthesis of jasmonates, such as methyl dihydrojasmonate.[6]

Experimental Workflow: Synthesis of Dimethyl Malonate

One common method for the synthesis of dimethyl malonate involves the esterification of malonic acid with methanol in the presence of an acid catalyst.

Diagram of the Synthesis Workflow:

Caption: A simplified representation of the Fischer esterification process for synthesizing dimethyl malonate.

Step-by-Step Protocol:

-

Reaction Setup: Malonic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude dimethyl malonate is then purified by distillation.

References

-

Solubility of Things. (n.d.). Diethyl ethylmalonate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL MALONATE. Retrieved from [Link]

-

ChemBK. (2024, April 9). Diethyl ethylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl ethylmalonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Diethyl Malonate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Diethyl ethylmalonate | 133-13-1 [amp.chemicalbook.com]

- 3. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chembk.com [chembk.com]

- 6. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

A Comprehensive Spectroscopic Analysis of Dimethyl Ethylmalonate: A Guide for Researchers

Introduction

Chemical Identity and Significance

Dimethyl ethylmalonate (CAS No: 26717-67-9), with the IUPAC name dimethyl 2-ethylpropanedioate, is a diester derivative of malonic acid.[1] Its structure features a central carbon atom substituted with an ethyl group and two methoxycarbonyl groups. This compound serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. Its utility in the development of pharmaceutical agents and other specialty chemicals makes a thorough understanding of its analytical characteristics essential for researchers in drug development and chemical sciences.

The Role of Spectroscopy in Chemical Analysis

Spectroscopic techniques are fundamental to the structural elucidation and purity verification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Together, these methods provide a complementary and comprehensive analytical profile, enabling unambiguous confirmation of a molecule's identity and purity. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles of NMR

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing critical information about its position within the molecule. Furthermore, interactions between neighboring nuclear spins result in signal splitting, or multiplicity, which reveals connectivity within the molecule. The area under an NMR signal (integration) is proportional to the number of nuclei it represents.[2]

¹H NMR Analysis of this compound

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3] The use of a deuterated solvent is crucial to avoid large interfering signals from the solvent's protons.[2][4]

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]

-

Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) is often added, which is defined as 0.00 ppm.[3][5]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum after exposing the sample to RF pulses.[4]

Based on the structure of this compound, four distinct proton signals are expected. The predicted chemical shifts and multiplicities, informed by data from structurally similar compounds like diethyl methylmalonate, are summarized below.[6]

| Label | Protons | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |

| a | -CH(CH ₃)₂ | 6H | ~ 3.7 | Singlet | None |

| b | -CH (CH₂CH₃) | 1H | ~ 3.2 | Triplet | c |

| c | -CH(CH ₂CH₃) | 2H | ~ 1.9 | Quartet | b, d |

| d | -CH(CH₂CH ₃) | 3H | ~ 0.9 | Triplet | c |

-

Protons (a): The six protons of the two equivalent methyl ester groups are in identical chemical environments. They have no adjacent protons to couple with, so they are expected to appear as a sharp singlet.

-

Proton (b): The single methine proton is deshielded by the two adjacent carbonyl groups. It is coupled to the two protons of the methylene group (c), resulting in a triplet signal.

-

Protons (c): The two methylene protons of the ethyl group are coupled to both the methine proton (b) and the terminal methyl protons (d). This would lead to a complex multiplet, but is most likely to appear as a quartet due to the stronger coupling with the adjacent methyl group.

-

Protons (d): The three protons of the terminal methyl group are coupled to the methylene protons (c), resulting in a triplet signal.

Caption: Predicted spin-spin coupling network for this compound.

¹³C NMR Analysis of this compound

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a higher concentration of the sample (50-100 mg) or a longer acquisition time due to the low natural abundance of the ¹³C isotope.[3]

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

| Label | Carbon Atom | Predicted δ (ppm) | Rationale |

| 1 | C =O | ~ 170 | Carbonyl carbons are highly deshielded. |

| 2 | O-C H₃ | ~ 52 | Methyl ester carbon, deshielded by oxygen. |

| 3 | -C H(Et) | ~ 51 | Methine carbon, deshielded by two carbonyls. |

| 4 | -C H₂CH₃ | ~ 25 | Methylene carbon of the ethyl group. |

| 5 | -CH₂C H₃ | ~ 12 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Theoretical Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of radiation absorbed is specific to the type of bond and the functional group it belongs to. Therefore, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule.

IR Analysis of this compound

-

Setup: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Place a single drop of neat (undiluted) this compound liquid onto the surface of one salt plate.[7]

-

Assembly: Place the second salt plate on top, spreading the liquid into a thin film between the plates.[7][8]

-

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, clean the plates thoroughly with a suitable solvent (e.g., acetone or isopropanol) and return them to a desiccator.[7][9]

The IR spectrum of this compound is expected to be dominated by absorptions from the ester functional groups and the alkyl framework.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1735 - 1750 | C=O Stretch | Ester Carbonyl |

| ~ 2850 - 3000 | C-H Stretch | sp³ C-H (Alkyl) |

| ~ 1150 - 1250 | C-O Stretch | Ester |

The most prominent feature will be the strong, sharp absorption band corresponding to the C=O stretch of the two ester groups. The presence of sp³ C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band will also be key identifiers.

Caption: Key functional groups and their expected IR vibrational modes.

Mass Spectrometry (MS)

Theoretical Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) mass spectrometry, a sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[10][11] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.[12][13]

MS Analysis of this compound

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded by a 70 eV electron beam.[11]

-

Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

-

Detection: The mass analyzer separates the ions based on their m/z ratio, and a detector records the abundance of each ion.

The mass spectrum will provide the molecular weight and structural information from fragmentation. The molecular formula of this compound is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol .[1]

-

Molecular Ion (M⁺•): A peak at m/z = 160 corresponding to the intact molecular ion is expected, confirming the molecular weight.

-

Key Fragments: Fragmentation of malonic esters often involves characteristic losses of the ester functionalities. Expected fragments include:

-

[M - 31]⁺ (m/z = 129): Loss of a methoxy radical (•OCH₃).

-

[M - 59]⁺ (m/z = 101): Loss of a methoxycarbonyl radical (•COOCH₃). This is often a prominent peak.

-

[M - 29]⁺ (m/z = 131): Loss of an ethyl radical (•CH₂CH₃).

-

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The Power of Combined Data

While each spectroscopic technique provides valuable information, their true power lies in their combined application. For this compound:

-

MS would confirm the molecular weight is 160 g/mol .

-

IR would confirm the presence of ester functional groups (~1740 cm⁻¹) and an alkyl framework.

-

¹³C NMR would show the expected six distinct carbon environments, including the carbonyl and methoxy carbons.

-

¹H NMR would confirm the number and connectivity of all protons, including the characteristic signals for the ethyl group and the two equivalent methyl ester groups.

A Self-Validating System

The consistency across these independent analyses forms a self-validating system. For example, the ethyl group identified by the triplet and quartet signals in the ¹H NMR spectrum is corroborated by the loss of a 29 Da fragment in the mass spectrum. The ester groups identified by IR are confirmed by the carbonyl and methoxy signals in the ¹³C and ¹H NMR spectra, respectively. This integrated approach provides an exceptionally high degree of confidence in the structural assignment and purity assessment of the compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and definitive chemical fingerprint. By understanding the theoretical principles behind each technique and the expected data based on the molecule's structure, researchers can confidently identify and characterize this important synthetic building block. The integrated use of these methods ensures the scientific rigor required in research, quality control, and the development of new chemical entities.

References

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link][12][13]

-

Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link][7]

-

Homework.Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link][8]

-

PubChem. (n.d.). Diethyl ethylmalonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. Retrieved from [Link][2]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Retrieved from [Link][5]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link][6]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link][4]

-

PubChem. (n.d.). 1,3-Dimethyl 2-ethylpropanedioate. Retrieved from [Link][1]

Sources

- 1. 1,3-Dimethyl 2-ethylpropanedioate | C7H12O4 | CID 117844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. rsc.org [rsc.org]

- 6. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility of dimethyl ethylmalonate in common organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl Ethylmalonate in Common Organic Solvents

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in organic synthesis. We delve into the fundamental principles governing solubility, including molecular polarity and intermolecular forces, to build a predictive model for its behavior in various common organic solvents. This document outlines a detailed experimental protocol for solubility determination and presents a qualitative solubility profile in polar protic, polar aprotic, and nonpolar solvent systems. The interplay between the solute's diester functionality and the solvent's properties is analyzed to explain the observed solubility. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its solution behavior for reaction optimization, purification, and formulation.

Introduction: The Significance of Solubility

This compound is a derivative of malonic acid, featuring both methyl and ethyl ester groups. It serves as a versatile building block in organic synthesis, particularly in the formation of complex esters and in the production of pharmaceuticals and agrochemicals. The success of synthetic procedures involving this reagent—from reaction kinetics to product purification via crystallization or extraction—is critically dependent on its interaction with the solvent medium.[1] Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for process optimization and yield maximization.

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is governed by the principle "like dissolves like."[2][3][4] This principle states that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.[4][5] This guide will dissect the molecular characteristics of this compound to predict and explain its solubility in a range of common laboratory solvents.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. It involves the disruption of intermolecular forces within the pure solute and pure solvent, and the formation of new solute-solvent interactions.

The "Like Dissolves Like" Doctrine

This adage is the cornerstone of solubility prediction.[2][3][4][5][6] It implies that:

-

Polar solutes tend to dissolve in polar solvents .

-

Nonpolar solutes tend to dissolve in nonpolar solvents .

The polarity of a molecule is determined by the distribution of electron density across its structure, resulting in a molecular dipole moment.[2][7]

Intermolecular Forces at Play

The forces governing solubility are primarily intermolecular.[2]

-

Hydrogen Bonding: A strong type of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[8][9][10] Solvents that can act as hydrogen bond donors and acceptors (polar protic) are particularly effective at dissolving solutes with complementary capabilities.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipole moments.[2][11] The positive end of one molecule attracts the negative end of another.

-

London Dispersion Forces: The weakest intermolecular force, present in all molecules, arising from temporary fluctuations in electron distribution.[2] They are the primary forces of attraction between nonpolar molecules.

Molecular Profile: this compound

To predict its solubility, we must first analyze the structure of this compound.

-

Structure: CH₃CH₂(COOCH₃)₂

-

Polarity: The molecule possesses two ester functional groups (C=O). The significant electronegativity difference between carbon and oxygen atoms creates polar C=O and C-O bonds.[1] This results in a moderate overall molecular polarity.

-

Intermolecular Interactions:

-

Hydrogen Bond Acceptor: The oxygen atoms of the carbonyl groups have lone pairs of electrons and can act as hydrogen bond acceptors.[12]

-

No Hydrogen Bond Donor: The molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

-

Hydrophobic Character: The ethyl and methyl groups are nonpolar hydrocarbon regions, contributing a degree of lipophilicity or hydrophobic character to the molecule.[1]

-

The solubility of this compound will therefore be a balance between its polar ester groups and its nonpolar alkyl chains.

Experimental Determination of Solubility

A reliable method for determining solubility qualitatively is essential for laboratory practice. The following protocol provides a systematic approach.[13][14][15]

Materials

-

This compound

-

Test tubes

-

Graduated pipette or burette

-

Vortex mixer

-

Solvents for testing (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane)

Protocol: Qualitative Solubility Test

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, vigorously agitate the mixture using a vortex mixer for 10-20 seconds.[14]

-

Observe the mixture. If a single clear liquid phase is formed, the compound is considered soluble.[14]

-

Continue adding the solvent up to a total volume of 1 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" based on the observations. A common threshold defines soluble as dissolving less than 30-50 mg in 1 mL of solvent.

The workflow for this experimental determination is visualized below.

Solubility Profile of this compound

Based on the molecular properties of this compound and its structural similarity to compounds like diethyl malonate and dimethyl malonate, the following solubility profile is predicted.[1][16][17]

| Solvent Class | Solvent Example | Polarity | Hydrogen Bonding | Predicted Solubility |

| Polar Protic | Water (H₂O) | High | Donor & Acceptor | Slightly Soluble |

| Ethanol (EtOH) | High | Donor & Acceptor | Soluble | |

| Polar Aprotic | Acetone | High | Acceptor Only | Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor Only | Soluble | |

| Dichloromethane (DCM) | Medium | None | Soluble | |

| Nonpolar | Toluene | Low | None | Soluble |

| Hexane | Low | None | Soluble | |

| Diethyl Ether | Low | Acceptor Only | Soluble |

Discussion and Mechanistic Interpretation

The predicted solubility can be explained by analyzing the solute-solvent interactions.

-

In Polar Protic Solvents:

-

Water: this compound is predicted to be only slightly soluble in water.[16][17] While the polar ester groups can accept hydrogen bonds from water, the nonpolar ethyl and methyl groups disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.[12]

-

Ethanol: It is expected to be soluble in ethanol. Ethanol has a polar hydroxyl group that can interact with the ester groups and a nonpolar ethyl chain that can interact favorably with the alkyl groups of the solute via London dispersion forces.[18]

-

-

In Polar Aprotic Solvents:

-

Acetone, DMSO, DCM: High solubility is expected. These solvents are polar enough to engage in dipole-dipole interactions with the ester groups of this compound.[1][19] Since they lack the strong, cohesive hydrogen-bonding network of water, they more readily accommodate the solute's alkyl components.

-

-

In Nonpolar Solvents:

-

Toluene, Hexane: Solubility in these solvents is also expected. The alkyl portions of this compound interact well with nonpolar solvents through London dispersion forces. While the molecule is polar, its polarity is not so extreme as to prevent it from mixing with nonpolar media, a common trait for many moderately sized esters.[1]

-

Diethyl Ether: Ether is a good solvent for many organic compounds. Its oxygen can act as a hydrogen bond acceptor, and its ethyl groups interact well with the nonpolar parts of the solute.[12][16]

-

The following diagram illustrates the "like dissolves like" principle for this compound.

Applications in Research and Development

A clear understanding of this solubility profile is crucial for:

-

Reaction Chemistry: Choosing a solvent that dissolves both this compound and other reactants is essential for achieving a homogeneous reaction mixture and optimal reaction rates.

-

Work-up and Extraction: The slight solubility in water and good solubility in nonpolar organic solvents like diethyl ether or dichloromethane make it suitable for standard aqueous work-up and extraction procedures.

-

Purification: Recrystallization, a common purification technique, relies on finding a solvent system where the compound is soluble at high temperatures but less soluble at lower temperatures.

-

Pharmaceutical Formulation: For drug development applications, solubility in various pharmaceutically acceptable solvents is a key parameter influencing bioavailability and delivery methods.[10]

Conclusion

This compound exhibits a versatile solubility profile, characteristic of a moderately polar organic ester. It is generally soluble in a wide range of common organic solvents, from polar aprotic to nonpolar, due to the combination of polar ester groups and nonpolar alkyl chains. Its solubility is limited in highly polar, protic solvents like water where the disruption of the solvent's hydrogen-bonding network is energetically costly. This comprehensive solubility profile serves as a practical tool for chemists and researchers, enabling informed solvent selection to enhance the efficiency and success of synthetic and purification processes.

References

- Solubility of Things. (n.d.). Diethyl ethylmalonate.

- Solubility of Things. (n.d.). Solubility and Polarity.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.

- Study.com. (n.d.). Explain the relationship between H bonds and solubility in water.

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance.

- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.

- Guidechem. (n.d.). What are the properties and uses of Dimethyl malonate and Ethyl malonate?

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemBK. (n.d.). Diethyl malonate.

- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. (n.d.). Solubility and intermolecular forces.

- Quora. (2017, August 19). What is the rule of like dissolves like?

- University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). Diethyl Malonate.

- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. nagwa.com [nagwa.com]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. homework.study.com [homework.study.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Page loading... [wap.guidechem.com]

- 17. chembk.com [chembk.com]

- 18. Khan Academy [khanacademy.org]

- 19. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl Ethylmalonate

Abstract

Diethyl ethylmalonate is a cornerstone reagent in modern organic synthesis, prized for its versatile reactivity. This guide provides an in-depth exploration of the chemical principles governing the reactivity of its active methylene group. We will dissect the electronic factors that impart significant acidity to the α-protons, detail the formation and stabilization of the resultant enolate, and present a comprehensive overview of its key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols for leveraging this powerful synthetic building block.

The Genesis of Reactivity: Acidity of the α-Methylene Protons

The synthetic utility of diethyl ethylmalonate stems directly from the unique properties of its central methylene (-CH2-) group. This group is termed an "active methylene" because the hydrogens attached to it (the α-protons) are unusually acidic for protons on an sp³-hybridized carbon.[1][2]

Electronic Underpinnings and pKa

The acidity of these α-protons is a direct consequence of the molecular architecture. The methylene group is flanked by two powerfully electron-withdrawing ester carbonyl groups (-COOEt).[2] This arrangement influences the C-H bond in two critical ways:

-

Inductive Effect: The electronegative oxygen atoms of the carbonyl groups pull electron density away from the central carbon, weakening the C-H bonds and facilitating proton abstraction.[2]

-

Resonance Stabilization: The most significant factor is the stability of the conjugate base (the carbanion or "enolate") formed upon deprotonation. The negative charge on the central carbon is not localized; instead, it is delocalized across the entire dicarbonyl system, including the more electronegative oxygen atoms.[3][4] This resonance stabilization makes the formation of the anion far more favorable than in compounds with a single carbonyl group.

This enhanced acidity is quantitatively reflected in its pKa value.

| Compound | Structure | Approximate pKa | Rationale for Acidity |

| Ethane | CH₃-CH₃ | ~50 | No stabilizing groups; very stable conjugate base. |

| Diethyl Ether | CH₃CH₂-O-CH₂CH₃ | ~40 | Weak inductive effect from oxygen. |

| Acetone (a ketone) | CH₃-CO-CH₃ | ~19-20 | Resonance stabilization of enolate onto one oxygen atom.[4] |

| Diethyl Malonate | EtOOC-CH₂-COOEt | ~13 | Resonance stabilization of enolate across two carbonyl groups.[5] |

Enolate Formation: The Nucleophilic Powerhouse

To harness its reactivity, the active methylene group must first be deprotonated by a suitable base to generate the nucleophilic enolate.[6]

Choice of Base: The base must be strong enough to abstract a proton (pKa of conjugate acid > 13) but should not introduce competing side reactions.

-

Sodium Ethoxide (NaOEt): This is a classic and highly effective choice. Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of ester products.[7]

-

Sodium Hydride (NaH): An even stronger, non-nucleophilic base that provides an irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas.

The deprotonation results in a resonance-stabilized enolate, the key reactive intermediate in all subsequent reactions.

Caption: Enolate formation and resonance stabilization.

Key Synthetic Transformations of the Malonate Enolate

The diethyl malonate enolate is a soft, carbon-based nucleophile that participates in a wide array of indispensable carbon-carbon bond-forming reactions.

Alkylation: The Malonic Ester Synthesis

The reaction of the malonate enolate with an alkyl halide is the cornerstone of the malonic ester synthesis , a powerful method for preparing substituted carboxylic acids.[7]

Mechanism: The reaction proceeds via a classic SN2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[8] This step forges a new C-C bond.

Causality Behind Experimental Choices:

-

Substrate: Primary and methyl halides are ideal substrates for this SN2 reaction. Secondary halides may give lower yields due to competing E2 elimination, and tertiary halides are unsuitable.

-

Dialkylation: Because the monoalkylated product still possesses one acidic α-proton, the deprotonation and alkylation sequence can be repeated to introduce a second, different alkyl group, offering a route to α,α-disubstituted acetic acids.[7] However, this can also be an undesired side reaction if mono-alkylation is the goal.[7][9]

The synthesis culminates in acidic hydrolysis of the diester followed by thermal decarboxylation.[10]

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Hexanoic Acid

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol. Diethyl malonate (1.0 eq) is added dropwise, and the mixture is stirred until a clear solution of the sodium enolate is formed.

-

Alkylation: 1-Bromobutane (1.0 eq) is added to the enolate solution. The mixture is heated to reflux for 2-3 hours.[10] The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated.

-

Hydrolysis & Decarboxylation: The crude alkylated malonic ester is treated with aqueous acid (e.g., 6M HCl) and heated to reflux for several hours.[11] This hydrolyzes both ester groups and promotes decarboxylation.

-

Isolation: The resulting hexanoic acid is isolated via extraction and purified by distillation.

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[12][13]

Mechanism:

-

Enolate Formation: A weak base (e.g., piperidine, pyridine) deprotonates the diethyl malonate.[14] A strong base is avoided to prevent self-condensation of the carbonyl partner.[13]

-

Nucleophilic Addition: The malonate enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (an aldol-type adduct).[15]

-

Dehydration: This intermediate readily eliminates a molecule of water to form a new C=C double bond, driven by the formation of a highly conjugated system.[15]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent like ethanol or toluene.

-

Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the solvent is removed. The residue is purified, typically by column chromatography or recrystallization, to yield the α,β-unsaturated product.

Michael Addition

The malonate enolate can serve as a potent Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[16]

Mechanism: The nucleophilic enolate attacks the β-carbon of the unsaturated system, which is electron-deficient due to resonance with the carbonyl group. This is a thermodynamically controlled process that results in the formation of a new C-C bond and a new enolate, which is then protonated during work-up.[16]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [16]

-

Enolate Formation: Diethyl malonate (1.0 eq) is deprotonated with a catalytic amount of a base like sodium ethoxide in ethanol.

-

Addition: The solution is cooled, and methyl vinyl ketone (1.0 eq) is added dropwise to control the exothermic reaction. The mixture is stirred at room temperature until the reaction is complete.

-

Work-up: The reaction is quenched with a weak acid (e.g., NH₄Cl solution) and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Synthesis of Barbiturates

The condensation of disubstituted malonic esters with urea is a classic and vital reaction in medicinal chemistry for the synthesis of barbiturates, a class of CNS depressants.[17][18][19]

Mechanism: The reaction is a double nucleophilic acyl substitution. A strong base, typically sodium ethoxide, deprotonates urea to make it a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the malonate ester in a stepwise condensation, eliminating two molecules of ethanol to form the stable six-membered heterocyclic ring.[17]

Caption: General workflow for the synthesis of barbiturates.

Experimental Protocol: Synthesis of Barbituric Acid [9][17]

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol.[17]

-

Addition of Reagents: To the sodium ethoxide solution, add 80 g of diethyl malonate.[17] Separately, dissolve 30 g of dry urea in 250 mL of hot (~70°C) absolute ethanol. Add this hot urea solution to the flask.[9][17]

-

Reaction: Heat the mixture to reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[17]

-

Isolation: After cooling, add 500 mL of hot water to dissolve the salt. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (approx. 45 mL). This protonates the salt, precipitating the barbituric acid.[9][17]

-

Purification: Cool the mixture in an ice bath to complete crystallization. Collect the product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.[9][17]

Conclusion

The active methylene group in diethyl ethylmalonate is a synthetically powerful functional group whose reactivity is governed by well-understood electronic principles. The ability to easily form a resonance-stabilized enolate opens the door to a vast array of reliable and versatile carbon-carbon bond-forming reactions, including alkylations, condensations, and conjugate additions. Its role as a C2 synthon is fundamental to the malonic ester synthesis and its application in constructing complex heterocyclic systems like barbiturates solidifies its status as an indispensable tool for professionals in organic synthesis and drug discovery.[20][21][22]

References

-

Wikipedia. Malonic ester synthesis. [Link]

-

brainly.com. Why are the α-protons of an ester less acidic than the α-protons of a ketone by approximately 5 pKa. [Link]

-

JoVE. Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Diethyl Ethylmalonate in Modern Chemical Synthesis. [Link]

-

Filo. Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]

-

KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

-

Shivaji College. Active Methylene Compounds. [Link]

-

University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]

-

Phase Transfer Catalysis. PTC C-Alkylation of Malonate. [Link]

-

YouTube. B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. [Link]

-

Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate?. [Link]

Sources

- 1. Active methylene compounds | PDF [slideshare.net]

- 2. shivajicollege.ac.in [shivajicollege.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. youtube.com [youtube.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 15. benchchem.com [benchchem.com]

- 16. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 17. benchchem.com [benchchem.com]

- 18. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 19. talentchemicals.com [talentchemicals.com]

- 20. Page loading... [guidechem.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Chemical Reactions of Dimethyl Ethylmalonate

Abstract

Dimethyl ethylmalonate is a cornerstone reagent in modern organic synthesis, prized for its versatility as a precursor to a vast array of complex molecular architectures. The reactivity of this molecule is dominated by the active methylene group, flanked by two electron-withdrawing ester functionalities. This structural motif imparts significant acidity to the α-hydrogens, facilitating the formation of a resonance-stabilized enolate. This guide provides an in-depth exploration of the key chemical transformations involving this compound, with a focus on the mechanistic underpinnings, detailed experimental protocols, and strategic applications in the synthesis of high-value compounds, particularly within the pharmaceutical industry. We will delve into the nuances of malonic ester synthesis, Knoevenagel condensation, Michael additions, and acylation reactions, offering field-proven insights for researchers, scientists, and drug development professionals.